
AP-III-a4
Übersicht
Beschreibung
AP-III-a4, auch bekannt als ENOblock, ist ein niedermolekularer Inhibitor des Enzyms Enolase. Es ist der erste Nichtsubstrat-Analog-Inhibitor von Enolase mit einem IC50-Wert von 0,576 Mikromolar. Enolase ist ein entscheidendes Enzym im glykolytischen Stoffwechselweg, und seine Hemmung hat erhebliche Auswirkungen auf den Zellstoffwechsel und die Krebsbehandlung .
Wirkmechanismus
Target of Action
AP-III-a4 primarily targets the enzyme Enolase 1 (ENO1) and Enolase 2 (ENO2), which are crucial enzymes in the process of glycolysis . ENO1 and ENO2 have been implicated in cancer progression, and their dysregulation has been reported in multiple cancers .
Mode of Action
this compound directly binds to ENO1 and ENO2, inhibiting their catalytic activity . This inhibition results in a decrease in cancer cell aggressiveness, as ENO1 and ENO2 are essential for cancer cell survival . Furthermore, this compound induces cell death under hypoxia and inhibits cancer cell migration and invasion by down-regulating AKT and Bcl-xL expression .
Biochemical Pathways
this compound affects the glycolytic pathway by inhibiting the activity of ENO1 and ENO2 . This inhibition leads to a blockade in PKM2-mediated glycolytic flux and CCND1-associated cell cycle progression . In addition, this compound can induce glucose uptake and inhibit phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells .
Pharmacokinetics
It is known that this compound can be used for the research of cancer and diabetes
Result of Action
The inhibition of ENO1 and ENO2 by this compound results in a reduction in cancer cell aggressiveness and an increase in cell death . It also inhibits cancer cell migration and invasion . Furthermore, this compound treatment can reduce the stemness of cancer cells, which is a significant biomarker associated with the stemness of cancer cells .
Action Environment
The action of this compound is influenced by the tumor microenvironment. For instance, this compound induces higher levels of cell death in hypoxic conditions compared to normoxia . The expression level of ENO1, a target of this compound, is correlated with the infiltration levels of immune cells and immune-related functions . This suggests that the tumor immune microenvironment can influence the action, efficacy, and stability of this compound .
Biochemische Analyse
Biochemical Properties
AP-III-a4 directly binds to enolase and inhibits its activity . It has an IC50 value of 0.576 μM . In HCT116 cells, this compound has been shown to induce cell death under hypoxic conditions and inhibit cancer cell migration and invasion by downregulating AKT and Bcl-xL expression .
Cellular Effects
This compound has been shown to induce glucose uptake and inhibit phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells . In HCT116 cells, it induces cell death under hypoxic conditions and inhibits cancer cell migration and invasion .
Molecular Mechanism
The molecular mechanism of this compound involves direct binding to enolase and inhibition of its activity . This leads to a decrease in the expression of AKT and Bcl-xL, which are negative regulators of apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been shown to induce cell death in HCT116 cells under hypoxic conditions within 24 hours of treatment .
Dosage Effects in Animal Models
In a HCT116-xenotransplanted zebrafish tumor xenograft model, this compound at a dosage of 10 μM was shown to inhibit cancer cell migration and invasion .
Metabolic Pathways
This compound is involved in the glycolytic pathway, where it inhibits the activity of enolase . This leads to a decrease in the expression of PEPCK, a key enzyme in gluconeogenesis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AP-III-a4 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Funktionalgruppenmodifikationen, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert, mit strengen Qualitätskontrollmaßnahmen, um Konsistenz und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflusssystemen kann die Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AP-III-a4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte oder Ketonderivate ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Cancer Research
AP-III-a4 has been extensively studied for its effects on various cancer types, particularly through its inhibition of enolase, which is linked to cancer cell metabolism and stemness.
- Gastric Cancer : A study demonstrated that inhibiting enolase with this compound reduced the stemness properties of gastric cancer cells, suggesting a potential therapeutic role in targeting cancer stem cells .
- Liver Cancer : In patient-derived organoid models of liver cancer, this compound was shown to significantly inhibit the growth of organoids treated with lactate, which typically promotes tumor growth through the activation of specific signaling pathways (HIF1α/ENO1/AKT/PI3K) . This indicates that this compound can counteract the growth-promoting effects of metabolic substrates in tumor environments.
Metabolic Studies
This compound's role extends into metabolic research where it aids in understanding glycolytic pathways and their implications in diseases such as diabetes.
- Diabetes Research : The compound's inhibition of enolase has been linked to alterations in glucose metabolism, providing insights into potential treatments for metabolic disorders .
Case Study 1: Inhibition of Tumor Growth in Organoids
A recent study utilized patient-derived organoids to assess the impact of lactate on tumor growth and the subsequent effect of this compound. The results indicated:
Treatment Type | Growth Rate Increase (%) | Viability Increase (%) |
---|---|---|
Control | - | - |
Lactate Only | 217% (LM3), 36% (Huh7) | 135% - 317% |
Lactate + this compound | Significant inhibition | Reversed lactate effects |
The addition of this compound significantly reversed the lactate-induced increases in key growth factors (HIF1α, PI3K, AKT), highlighting its potential as a therapeutic agent against metabolic adaptations in tumors .
Case Study 2: Stemness Reduction in Gastric Cancer Cells
In gastric cancer cell lines, treatment with this compound resulted in:
Parameter | Control Group | This compound Treated Group |
---|---|---|
Stemness Score | High | Reduced |
ENO1 Expression Level | High | Significantly Lowered |
This study underscores the importance of enolase as a biomarker for stemness and suggests that targeting this pathway may improve patient outcomes by reducing tumor aggressiveness .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
POMHEX: Ein weiterer Enolase-Inhibitor mit Antikrebsaktivität.
Hex: Eine Verbindung, die an Enolase bindet und deren Aktivität hemmt.
D-(-)-3-Phosphoglycerinsäure-Dinatriumsalz: Ein Enolase-Inhibitor, der in Stoffwechselstudien verwendet wird.
Rosmarinsäure: Eine natürliche Verbindung mit Enolase-hemmender Aktivität.
Einzigartigkeit von AP-III-a4
This compound ist einzigartig in seiner Fähigkeit, Enolase zu hemmen, ohne ein Substrat-Analog zu sein. Diese Eigenschaft ermöglicht es ihm, den glykolytischen Stoffwechselweg effektiv zu stören und seine Antikrebs- und Stoffwechseleffekte auszuüben. Seine hohe Spezifität und Potenz machen es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen .
Biologische Aktivität
AP-III-a4, also known as ENOblock, is a small molecule inhibitor of enolase, a key enzyme involved in glycolysis. This compound has garnered significant attention in the biomedical research community due to its diverse biological activities, particularly in cancer treatment and infectious disease management. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.
This compound functions primarily as an enolase inhibitor , disrupting the glycolytic pathway in cancer cells. By inhibiting enolase, this compound reduces the availability of energy substrates necessary for tumor growth and metastasis. This mechanism has been shown to have implications beyond cancer, affecting various cellular processes such as apoptosis, autophagy, and inflammation.
Key Biological Pathways Affected by this compound
- Cell Cycle Regulation : this compound influences cell cycle progression by modulating key regulatory proteins.
- Apoptosis : The compound promotes programmed cell death in cancer cells, enhancing therapeutic efficacy.
- Autophagy : It has been observed to induce autophagic processes that can lead to tumor cell death.
- Inflammation : this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. The following table summarizes key findings from these studies:
In Vivo Studies
This compound has also been evaluated in vivo using zebrafish models to assess its efficacy against cancer metastasis. Key findings include:
- Zebrafish Xenograft Model : this compound significantly reduced metastasis of human cancer cells compared to control groups.
- Survival Rates : Treated zebrafish exhibited improved survival rates due to reduced tumor burden.
Case Study 1: Breast Cancer Metastasis
A study conducted on MDA-MB-231 cells revealed that treatment with this compound led to a significant decrease in cell migration and invasion capabilities. The study utilized wound healing assays and transwell migration assays to quantify the effects.
Case Study 2: Inflammatory Response Modulation
In another investigation, the effects of this compound on macrophage activation were assessed. Results indicated that this compound reduced the production of pro-inflammatory cytokines, suggesting its potential use in treating chronic inflammatory conditions.
Eigenschaften
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43FN8O3/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVYITHKOHMLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43FN8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is AP-III-a4 and how does it interact with ENO1?
A1: this compound is a small molecule inhibitor of α-enolase (ENO1) enzymatic activity. While its precise mechanism of action requires further investigation, it likely binds to the active site of ENO1, hindering its ability to catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway. This inhibition was shown to have downstream effects on the PI3K/AKT pathway, a crucial signaling cascade involved in cell growth and survival. []
Q2: The research mentions that B7-H3 regulates ENO1 activity. How does inhibiting ENO1 with this compound impact the effects of B7-H3 in lung cancer cells?
A2: The study by [] demonstrated that B7-H3, a protein often overexpressed in lung cancer, can promote cancer cell proliferation and migration partly by enhancing ENO1 activity. When researchers applied this compound to block ENO1 activity, the effects of B7-H3 on both PI3K/AKT pathway activation and lung cancer cell proliferation and migration were significantly diminished. This suggests that ENO1 activity is a key mediator of B7-H3's oncogenic effects in this context.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.